

# Data Presentation: Inter-laboratory Comparison of Dissolved Manganese in Seawater

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## Compound of Interest

Compound Name: Manganese

Cat. No.: B10850414

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The following table summarizes the consensus values for dissolved **manganese** (Mn) in the SAFe (Sampling and Analysis of Fe) and GEOTRACES reference seawater samples. These values are the result of measurements from multiple international laboratories employing a variety of analytical techniques. The data highlights the community's effort to achieve high-quality and comparable datasets for trace metals in the ocean.[1][2]

Reference Material	Type	Consensus Value (nmol/kg)	Standard Deviation (nmol/kg)	Analytical Techniques Employed by Participating Laboratories
SAFe S	Surface Seawater	0.82	0.05	Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration
SAFe D2	Deep Seawater (1000m)	0.39	0.05	Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration
GEOTRACES GS	Surface Seawater	1.50	0.11	Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration

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GEOTRACES GD	Deep Seawater (2000m)	0.21	0.03	Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration
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## Experimental Protocols

Detailed methodologies are crucial for the accurate determination of trace elements like **manganese** in a complex matrix such as seawater. Below are protocols for two common and powerful analytical techniques used in the inter-laboratory comparisons.

### Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Preconcentration

This method is widely used for the determination of trace metals in seawater due to its high sensitivity and selectivity.[\[3\]](#)[\[4\]](#)

#### a. Sample Collection and Preservation:

- Seawater samples are collected using trace metal clean techniques, typically involving a CTD rosette with Go-Flo bottles or a towed "fish" sampler.
- Samples are filtered through a 0.2 µm filter into acid-cleaned low-density polyethylene (LDPE) bottles.
- The samples are then acidified to a pH of approximately 1.7 with high-purity hydrochloric acid (HCl) or nitric acid (HNO<sub>3</sub>) to preserve the **manganese** in its dissolved state and prevent adsorption to the container walls.

#### b. Preconcentration:

- Due to the low concentrations of **manganese** in seawater and the high salt matrix, a preconcentration step is necessary to separate the analyte from interfering salts and to increase its concentration.
- A common method involves the use of a chelating resin, such as Nobias-chelate PA1 or a resin with an ethylenediaminetriacetic acid (EDTA) functional group.[5]
- A known volume of the acidified seawater sample is passed through a column containing the chelating resin. **Manganese** and other trace metals bind to the resin.
- The resin is then rinsed with ultrapure water to remove remaining sea salts.
- The bound **manganese** is eluted from the resin using a small volume of a dilute acid, typically nitric acid. This results in a concentrated, low-salt sample ready for ICP-MS analysis.

#### c. ICP-MS Analysis:

- The concentrated eluate is introduced into the ICP-MS.
- The sample is nebulized and passes through a high-temperature argon plasma, which ionizes the **manganese** atoms.
- The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
- A detector quantifies the number of **manganese** ions, which is proportional to the concentration of **manganese** in the sample.
- Quantification is typically performed using an external calibration curve prepared with matrix-matched standards or by isotope dilution.

## Flow Injection Analysis (FIA) with Chemiluminescence Detection

FIA is another sensitive method for the determination of **manganese** in seawater, often automated for high-throughput analysis.

a. Sample Preparation:

- Similar to the ICP-MS method, samples are collected and preserved using trace metal clean techniques.
- For some FIA methods, a preconcentration step using a chelating resin column is integrated into the flow injection system.

b. Analytical Principle:

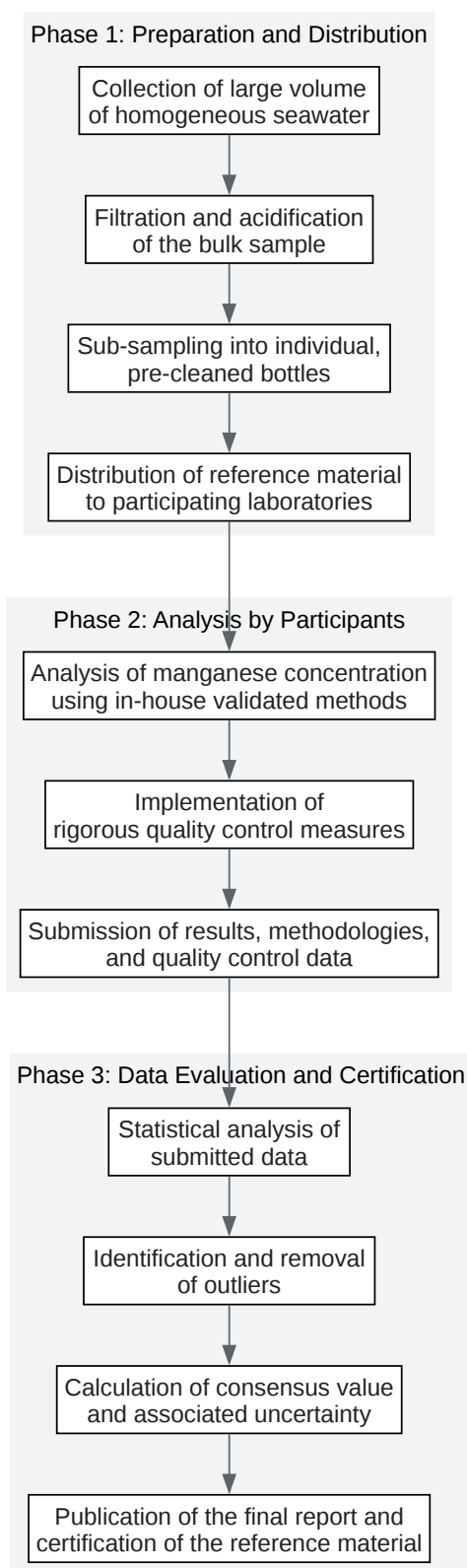
- The method is based on the catalytic effect of **manganese** on the oxidation of a reagent, such as luminol, by an oxidant, typically hydrogen peroxide, in an alkaline medium. This reaction produces chemiluminescence (light).
- A carrier stream, typically a buffer solution, is continuously pumped through the FIA system.
- A small, precise volume of the seawater sample is injected into the carrier stream.
- The sample then merges with reagent streams containing the luminol and oxidant.
- The mixture flows through a reaction coil to allow the chemiluminescence reaction to occur.
- The light produced is measured by a photomultiplier tube or a photodiode detector.
- The intensity of the emitted light is proportional to the **manganese** concentration in the sample.

c. Calibration:

- The system is calibrated by injecting a series of standard solutions of known **manganese** concentrations and measuring the resulting chemiluminescence signal.
- A calibration curve of light intensity versus **manganese** concentration is then used to determine the concentration in unknown samples.

## Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison for the analysis of **manganese** in seawater. This process ensures that the comparison is conducted in a standardized and unbiased manner, leading to reliable consensus values for the reference materials.



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